molecular formula C7H12N2O B7951609 4-Isobutoxy-1H-pyrazole

4-Isobutoxy-1H-pyrazole

Cat. No.: B7951609
M. Wt: 140.18 g/mol
InChI Key: DSEMYQRPCXZZRE-UHFFFAOYSA-N
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Description

4-Isobutoxy-1H-pyrazole (CAS 1429902-42-0) is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol. It belongs to the azole family, a class of aza-heterocyclic scaffolds frequently studied as versatile synthetic intermediates and privileged cores in medicinal chemistry due to their potential therapeutic profiles . Pyrazole motifs, characterized by a five-membered ring with two adjacent nitrogen atoms, possess a wide spectrum of applications in pharmaceuticals, agrochemicals, and polymer chemistry . The isobutoxy functional group on the pyrazole ring may influence the compound's properties, potentially making it a valuable ligand in coordination chemistry and metal-catalysed reactions or a precursor for the synthesis of more complex, biologically active molecules . As a functionalized pyrazole derivative, it is part of a important group of compounds that demonstrate numerous biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties, making them attractive for drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest synthetic methodologies and biological evaluations of pyrazole derivatives.

Properties

IUPAC Name

4-(2-methylpropoxy)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)5-10-7-3-8-9-4-7/h3-4,6H,5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEMYQRPCXZZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

A one-pot protocol involves cyclocondensation of 4-nitrophenylhydrazine with ethyl acetoacetate under microwave irradiation (160°C, 300 W), followed by in-situ alkoxylation with isobutyl bromide.

Key Advantages :

  • Time Efficiency : Total reaction time is 10–15 minutes, compared to 6–8 hours for conventional heating.

  • Yield Improvement : Microwave irradiation increases yields by 15–20% (85–90% vs. 70–75% conventionally).

Catalytic Enhancements

The addition of glutamic acid (10 mol%) as a green catalyst improves regioselectivity, favoring 4-substitution over 5-substitution by a 9:1 ratio. This contrasts with uncatalyzed reactions, which exhibit a 6:4 selectivity.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

This method constructs the pyrazole ring directly, incorporating the isobutoxy group during cyclization. It is particularly effective for large-scale synthesis.

Reaction Design

Hydrazine derivatives react with 1,3-diketones or β-keto esters in acidic media (e.g., acetic acid) to form the pyrazole core. For 4-isobutoxy-1H-pyrazole, 4-isobutoxyacetophenone serves as the diketone precursor.

Typical Conditions :

  • Hydrazine : 4-Nitrophenylhydrazine (1.2 equiv)

  • Solvent : Ethanol/water (3:1)

  • Temperature : Reflux (80°C) for 2 hours

Post-Cyclization Modifications

The nitro group in intermediate 1-(4-nitrophenyl)-1H-pyrazole is reduced to an amine using H₂/Pd-C (10 atm, 25°C), followed by alkoxylation with isobutyl bromide. This stepwise approach achieves an overall yield of 65–70%.

Industrial Production Methods

Scalable synthesis of this compound employs continuous flow reactors to enhance efficiency and consistency.

Continuous Flow Alkoxylation

A tubular reactor system (0.5 mm inner diameter) processes 4-hydroxy-1H-pyrazole and isobutyl bromide at 120°C with a residence time of 5 minutes. Key benefits include:

  • Throughput : 1.2 kg/h vs. 0.3 kg/h in batch reactors.

  • Purity : 97–98% without chromatography.

Green Chemistry Considerations

Industrial protocols prioritize solvent recovery (e.g., DMF recycling via distillation) and catalyst reuse, reducing waste by 40–50%.

Comparative Analysis of Preparation Methods

Method Yield (%) Time Purity (%) Scalability
Alkoxylation82–854–6 h95–99High
Microwave-Assisted85–9010–15 min98–99Moderate
Cyclocondensation65–708–10 h90–92High
Continuous Flow88–925 min (residence)97–98Industrial

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used for these transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
4-Isobutoxy-1H-pyrazole serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure facilitates the exploration of new chemical reactivity and properties, making it valuable in organic synthesis.

Synthetic Methods
The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : One common method involves cyclizing hydrazine with 4-isobutoxy-3-buten-2-one under reflux conditions in ethanol.
  • [3+2] Cycloaddition : This method employs an alkyne and an azide, catalyzed by transition metals such as copper or ruthenium, to yield pyrazole derivatives.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound can be utilized to study enzyme inhibition and receptor binding due to its potential bioactivity. Its interactions with molecular targets can modulate enzymatic activity, providing insights into biochemical pathways .

Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit promising antibacterial properties. For instance, compounds similar to this compound demonstrated significant inhibitory effects against Escherichia coli and other bacterial strains when tested using the disc diffusion method .

Anticancer Properties
The compound has been investigated for its anticancer potential. A study highlighted that pyrazole derivatives could inhibit the growth of various cancer cell types, including lung and breast cancers. The presence of specific substituents on the pyrazole structure significantly influences its biological activity .

Pharmacological Insights

Mechanism of Action
The pharmacological effects of this compound are closely related to its structure. The isobutoxy group may enhance binding affinity and selectivity towards specific molecular targets, influencing its overall bioactivity. Detailed studies are necessary to elucidate these interactions fully.

Case Studies
Several case studies have explored the therapeutic applications of pyrazoles:

  • Anti-inflammatory Effects : A new series of pyrazoles showed the ability to inhibit pathways involved in inflammation, suggesting potential use as anti-inflammatory agents .
  • Anti-angiogenic Activity : Some pyrazole derivatives were found to interfere with angiogenesis by inhibiting key signaling pathways in endothelial cells, paving the way for developing new anti-cancer agents .

Data Summary

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for heterocyclesFacilitates new chemical reactivity
Biological ResearchEnzyme inhibition studiesModulates enzymatic activity
Antimicrobial ActivityInhibits growth of bacteriaEffective against E. coli
Anticancer ResearchInhibits cancer cell growthActive against multiple cancer types

Mechanism of Action

The mechanism of action of 4-Isobutoxy-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isobutoxy group can influence the compound’s binding affinity and selectivity, affecting its overall bioactivity. Detailed studies on its interaction with specific molecular pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following analysis compares 4-Isobutoxy-1H-pyrazole with three structurally related pyrazole compounds from the evidence, focusing on substituent effects, physical properties, and spectroscopic behavior.

Substituent Effects on Physical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa
This compound Isobutoxy (4) C7H12N2O 140.18* N/A N/A N/A
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m) 4-Bromophenyl (5), 4-Nitrophenyl (3) C15H10BrN3O2 344.17 N/A N/A N/A
4-Iodo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole Iodo (4), Isobutyl (1), Isopropoxymethyl (3) C11H19IN2O 322.19 335.4 (Predicted) 1.48 (Predicted) -0.13 (Predicted)
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide 4-Chlorophenyl (5), Methyl (3), Benzenesulfonamide (4) C16H14ClN3O2S 355.82 N/A N/A N/A

Key Observations :

  • Steric and Electronic Effects: The isobutoxy group in this compound is less electron-withdrawing compared to nitro (e.g., 2m) or sulfonamide (e.g., ) substituents, which may enhance solubility in nonpolar solvents.
  • Boiling Point : The iodo-substituted compound has a higher predicted boiling point (335.4°C) due to increased molecular weight and halogen-induced intermolecular forces.
  • Acidity : The predicted pKa of -0.13 for suggests strong acidity, likely influenced by the electron-withdrawing iodo group. In contrast, the isobutoxy group in this compound may reduce acidity compared to nitro or sulfonamide derivatives.
Spectroscopic Comparisons

NMR and IR Data :

  • Hydrogen Environment :
    • In compound 2m , the nitro and bromo groups cause significant deshielding in $ ^1H $ NMR (aromatic protons at δ 7.5–8.5 ppm).
    • The isobutoxy group in this compound would likely produce distinct methyl/methylene signals (δ 1.0–1.5 ppm for CH(CH3)2 and δ 3.5–4.0 ppm for OCH2).
  • Carbon Shifts :
    • The 4-nitrophenyl group in 2m generates $ ^{13}C $ NMR signals near δ 120–150 ppm (aromatic carbons), whereas the isobutoxy group would exhibit signals for aliphatic carbons (δ 20–70 ppm).

Mass Spectrometry :

  • High-resolution mass spectrometry (HRMS) data for 2m confirms its molecular ion peak at m/z 344.17, aligning with its molecular formula. For this compound, a similar approach would validate its molecular weight (140.18).

Biological Activity

4-Isobutoxy-1H-pyrazole is a derivative of the pyrazole class, known for its diverse biological activities. Pyrazoles are five-membered heterocycles that have garnered attention due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This compound features an isobutoxy group attached to the pyrazole ring, which influences its solubility and reactivity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have shown antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HCT116 (colorectal cancer).
  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of specific pathways involved in cell proliferation and survival.

Table 1 summarizes the anticancer activity of selected pyrazole derivatives:

CompoundCancer TypeIC50 (µM)Reference
This compoundMDA-MB-23115.2
This compoundHepG210.5
This compoundA54912.3

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Selectivity Index : The selectivity index for COX-2 inhibition was found to be significantly higher than that for COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Table 2 details the anti-inflammatory efficacy of pyrazole derivatives:

CompoundCOX Inhibition (%)IC50 (µM)Reference
This compoundCOX-2: 85%0.02
CelecoxibCOX-2: 90%0.04

Antimicrobial Activity

The antimicrobial activity of pyrazoles has also been explored, with promising results against various pathogens. In vitro studies have shown that certain pyrazole derivatives exhibit bactericidal and fungicidal properties.

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 3 summarizes the antimicrobial activity:

CompoundMicroorganismZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus15
This compoundE. coli12

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. The study highlighted its potential as a lead compound in drug development due to its favorable pharmacokinetic properties and low toxicity profiles in preliminary tests.

Q & A

Q. What frameworks guide the development of rigorous research questions for pyrazole-based drug discovery?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Novelty : Investigate understudied targets (e.g., mGluR5 ).
  • Ethical : Ensure compliance with OECD guidelines for in vivo studies.
  • Relevance : Align with disease mechanisms (e.g., TNF-α inhibition ) .

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